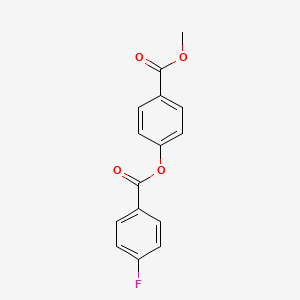

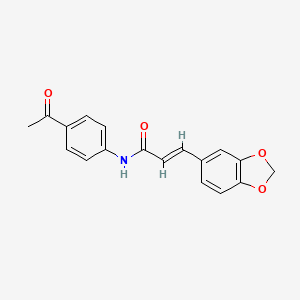

4-(methoxycarbonyl)phenyl 4-fluorobenzoate

説明

Synthesis Analysis

The synthesis of derivatives related to 4-(methoxycarbonyl)phenyl 4-fluorobenzoate often involves palladium-catalyzed coupling methodologies. These methods enable the construction of the central aryl carbon-carbon single bond, a critical step in the formation of the compound's structure. For instance, a study on fluoro-, methoxyl-, and amino-substituted isoflavones, which share structural similarities with 4-(methoxycarbonyl)phenyl 4-fluorobenzoate, demonstrates the use of such techniques in synthesizing potential antitumor agents (Vasselin et al., 2006).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-(methoxycarbonyl)phenyl 4-fluorobenzoate has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal the presence of strong hydrogen bonds that play crucial roles in the crystal packing of the compounds. For example, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound with a related structure, showcases how co-crystallized water molecules act as both strong hydrogen bond donors and acceptors, highlighting the compound's intricate molecular geometry (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-(methoxycarbonyl)phenyl 4-fluorobenzoate derivatives includes their participation in various organic reactions, such as Suzuki–Miyaura cross-coupling, which is pivotal in the synthesis of complex organic molecules. These reactions are essential for modifying the compound's structure to achieve desired properties or to incorporate it into larger molecular frameworks (Ueki et al., 2017).

Physical Properties Analysis

The physical properties of 4-(methoxycarbonyl)phenyl 4-fluorobenzoate and its derivatives, such as melting and boiling points, solubility, and thermal stability, are influenced by the presence and position of the methoxycarbonyl and fluorobenzoate groups. These properties are crucial for determining the compound's suitability for various applications, including its role in the development of liquid-crystalline materials (Hoshino et al., 1991).

科学的研究の応用

Synthesis and Biological Activity

4-(methoxycarbonyl)phenyl 4-fluorobenzoate has been utilized in the synthesis of various compounds with notable biological activities. For instance, Serbezeanu et al. (2019) discussed the synthesis of bis(4-(methoxycarbonyl)phenyl) phosphate and its antimicrobial activities. These compounds demonstrated good solubility in organic solvents and showed potential for development into additives for skin cosmetics and pharmaceuticals (Serbezeanu et al., 2019).

Liquid Crystals and Ferroelectric Nematic Phase

4-(methoxycarbonyl)phenyl 4-fluorobenzoate has been employed in the study of liquid crystals. Cruickshank et al. (2022) synthesized a series of low molar mass liquid crystals to explore the effects of a lateral alkyloxy chain on the formation and stability of the ferroelectric nematic phase. Their research provided insights into the stability of the ferroelectric nematic phase and its relation to structural anisotropy and polarity (Cruickshank et al., 2022).

Antibacterial Properties

The compound has also been found to have antibacterial properties. Ma et al. (2014) synthesized cis/trans-but-2-enedioic acid esters, including 4-(methoxycarbonyl) phenyl methyl fumarate, which showed strong antimicrobial activity against various microorganisms. These findings suggest potential applications in the development of new bioactive molecules for antibacterial purposes (Ma et al., 2014).

Optical Properties and Applications

The optical properties of derivatives of 4-(methoxycarbonyl)phenyl 4-fluorobenzoate have been extensively studied. Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals derived from this compound. Their research focused on the spectral shifts in the UV-visible regionand highlighted the influence of different solvent media and substituents on transition energies and absorption parameters. This study provides valuable information for enhancing the UV stability of molecules while maintaining their conductivity (Praveen & Ojha, 2012).

Environmental Degradation

Research by Oltmanns et al. (1989) on the environmental degradation of similar compounds revealed new pathways in the bacterial degradation of 4-fluorobenzoate. This research is crucial for understanding the environmental impact and biodegradability of such compounds (Oltmanns et al., 1989).

Mesomorphic Properties

The mesomorphic properties of derivatives of 4-(methoxycarbonyl)phenyl 4-fluorobenzoate have also been a subject of study. Hoshino et al. (1991) synthesized homologous series of such derivatives and characterized their thermotropic phase transition behavior. These studies are significant for the development of materials with specific thermal and optical properties (Hoshino et al., 1991).

特性

IUPAC Name |

methyl 4-(4-fluorobenzoyl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-19-14(17)10-4-8-13(9-5-10)20-15(18)11-2-6-12(16)7-3-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWMWNSIHGFZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)phenyl 4-fluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)

![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)